1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone
Overview
Description
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone is a complex organic compound that features a quinoxaline core with morpholine and sulfanyl substituents
Preparation Methods
The synthesis of 1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Attachment of Morpholine Rings: The morpholine rings can be attached through nucleophilic substitution reactions involving morpholine and suitable leaving groups on the quinoxaline core.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to tetrahydroquinoxaline using reducing agents like sodium borohydride.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers can investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone can be compared with other quinoxaline derivatives and morpholine-containing compounds. Similar compounds include:
Quinoxaline Derivatives: These compounds share the quinoxaline core and may exhibit similar biological activities.
Morpholine-Containing Compounds: These compounds contain morpholine rings and may have comparable chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinoxalin-2-yl]sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c25-17(23-5-9-27-10-6-23)13-29-19-20(22-16-4-2-1-3-15(16)21-19)30-14-18(26)24-7-11-28-12-8-24/h1-4H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGZXNEJMADMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N=C2SCC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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